REACTION_CXSMILES
|
[Cl:1][CH2:2][CH2:3][NH:4][C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][CH:13]=1)[C:10](=[O:14])[O:9][CH2:8]2.C=O.[C:17]([BH3-])#N.[Na+]>CC(O)=O.C(#N)C>[Cl:1][CH2:2][CH2:3][N:4]([CH3:17])[C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][CH:13]=1)[C:10](=[O:14])[O:9][CH2:8]2 |f:2.3|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
ClCCNC=1C=C2COC(C2=CC1)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 0° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
STIRRING
|
Details
|
was continuously stirred for 2 hours
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×100 ml)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with 1M NaOH aqueous solution (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
water (2×100 ml), dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent
|
Type
|
CUSTOM
|
Details
|
was crystallized with diethyl ether
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClCCN(C=1C=C2COC(C2=CC1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |